4'-Chloro-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone
CAS No.: 898780-96-6
Cat. No.: VC2302704
Molecular Formula: C17H16ClFO
Molecular Weight: 290.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898780-96-6 |
|---|---|
| Molecular Formula | C17H16ClFO |
| Molecular Weight | 290.8 g/mol |
| IUPAC Name | 1-(4-chloro-2-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one |
| Standard InChI | InChI=1S/C17H16ClFO/c1-11-7-12(2)9-13(8-11)3-6-17(20)15-5-4-14(18)10-16(15)19/h4-5,7-10H,3,6H2,1-2H3 |
| Standard InChI Key | FCEOWJJYBYRTHA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F)C |
| Canonical SMILES | CC1=CC(=CC(=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F)C |
Introduction
Chemical Structure and Properties
4'-Chloro-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone belongs to the class of propiophenone derivatives, characterized by a propiophenone backbone with specific substitutions. The compound features a chloro group at the 4' position, a fluoro group at the 2' position, and a 3,5-dimethylphenyl group at position 3 of the propane chain.
Basic Properties
The compound's structural features contribute to its specific physicochemical properties. Based on analysis of similar compounds, the following properties can be established:
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₇H₁₆ClFO | Computed |
| Molecular Weight | 290.76 g/mol | Computed |
| Physical State | Solid at room temperature | Predicted |
| Boiling Point | Approximately 420°C | Predicted |
| Density | 1.177±0.06 g/cm³ | Predicted |
These values are derived from structural analysis and comparison with related compounds such as 4'-chloro-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone, which has a predicted boiling point of 420.4±45.0°C and a similar density profile .
Structural Characteristics
The compound contains several key functional groups:
-
A ketone (propiophenone) moiety
-
A chloro substituent at the para position of one aromatic ring
-
A fluoro substituent at the ortho position of the same aromatic ring
-
A dimethylphenyl group with methyl substituents at meta positions (3,5)
The presence of these halogens significantly influences the compound's reactivity and biological activity, while the dimethylphenyl group affects its lipophilicity and steric properties.
Synthesis Methods
The synthesis of 4'-chloro-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone typically follows established procedures for similar halogenated propiophenones.
Friedel-Crafts Acylation
A common synthetic route involves the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst:
| Reaction Component | Details |
|---|---|
| Starting Materials | 3,5-Dimethylphenyl derivative and halogenated acyl chloride |
| Catalyst | Aluminum chloride (AlCl₃) |
| Solvent | Anhydrous conditions (typically dichloromethane) |
| Temperature | Controlled (0-25°C) |
| Purification | Column chromatography or recrystallization |
This synthetic approach is similar to methods used for related compounds such as 2'-chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone, where the reaction conditions are carefully controlled to ensure high yield and product purity.
Alternative Synthetic Routes
Alternative synthesis pathways may include:
-
Grignard reaction followed by oxidation
-
Cross-coupling reactions (e.g., Suzuki coupling) using appropriate boronic acid derivatives
-
Michael addition followed by functional group transformations
These approaches mirror those used for structurally related compounds such as 3'-chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone .
Chemical Reactions and Reactivity
The reactivity profile of 4'-chloro-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone is influenced by its functional groups, particularly the ketone moiety and halogen substituents.
Oxidation Reactions
The compound can undergo oxidation reactions, primarily affecting the ketone group and potentially the aromatic rings:
| Oxidation Type | Products | Reagents |
|---|---|---|
| Ketone Oxidation | Carboxylic acid derivatives | KMnO₄, K₂Cr₂O₇, or H₂O₂ |
| Aromatic Ring Oxidation | Hydroxylated derivatives | Strong oxidizing agents |
These reactions are typical for propiophenone derivatives with similar structural features.
Reduction Reactions
Reduction reactions mainly target the ketone functional group:
| Reduction Type | Products | Reagents |
|---|---|---|
| Ketone Reduction | Secondary alcohols | NaBH₄, LiAlH₄ |
| Wolff-Kishner | Deoxygenated products | Hydrazine, KOH |
| Clemmensen | Deoxygenated products | Zn(Hg), HCl |
The presence of halogen substituents (chloro and fluoro) may also influence the reactivity toward nucleophilic aromatic substitution reactions.
Applications in Scientific Research
4'-Chloro-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone serves various purposes in scientific research and development.
Synthetic Intermediate
The compound functions as a valuable intermediate in organic synthesis, particularly in the preparation of:
-
Complex pharmaceutical compounds
-
Agrochemicals with specific biological activities
-
Specialty chemicals with unique properties
This application parallels that of related compounds such as 2'-chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone, which is utilized as an intermediate in various synthetic pathways.
Building Block in Materials Science
In materials science, the compound can serve as a building block for:
-
Liquid crystal materials
-
Polymeric materials with specific thermal properties
-
Materials with unique electro-optical characteristics
Biological Activity
Research on structurally similar halogenated propiophenones indicates potential biological activities for 4'-chloro-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone.
Antimicrobial Properties
Halogenated aromatics often exhibit antimicrobial activity. Based on studies of related compounds, the following antimicrobial potential can be proposed:
| Microorganism Type | Potential Activity Level | Mechanism |
|---|---|---|
| Gram-positive bacteria | Moderate to high | Cell membrane disruption |
| Gram-negative bacteria | Low to moderate | Enzyme inhibition |
| Fungi | Moderate | Metabolic pathway interference |
These activities are inferred from research on analogous structures such as the thiazole derivatives with 3,5-dimethylphenyl substituents, which have demonstrated antimicrobial properties.
| Cancer Cell Line | Possible Activity | Molecular Target |
|---|---|---|
| Breast cancer cells (MCF-7) | Cytotoxic effects | Cell cycle regulation proteins |
| Lung cancer cells (A549) | Moderate inhibition | Apoptosis pathways |
| Cervical cancer cells (HeLa) | Variable activity | Multiple pathways |
This anticancer potential is based on studies of structurally related compounds that have shown cytotoxic effects against various cancer cell lines.
Anti-inflammatory Activity
The halogenated nature of the compound, combined with its aromatic structure, suggests potential anti-inflammatory properties:
| Inflammatory Pathway | Potential Effect | Proposed Mechanism |
|---|---|---|
| COX enzymes | Inhibition | Direct enzyme binding |
| Cytokine production | Modulation | Signal transduction interference |
| NF-κB pathway | Suppression | Protein-protein interaction disruption |
Comparison with Similar Compounds
4'-Chloro-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone shares structural similarities with several compounds, but its unique substitution pattern confers distinct properties.
Structural Analogues
The specific positions of the halogen substituents and methyl groups significantly influence the three-dimensional structure, reactivity, and biological properties of these compounds.
Property Comparison
| Property | 4'-Chloro-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone | Related Compounds | Impact of Differences |
|---|---|---|---|
| Lipophilicity | High due to dimethyl groups | Variable depending on substitution pattern | Affects membrane permeability and biological activity |
| Electron distribution | Influenced by halogens and methyl groups | Varies with substitution patterns | Affects reactivity and binding characteristics |
| Metabolic stability | Moderate to high | Dependent on substitution pattern | Influences pharmacokinetic properties |
Current Research and Future Perspectives
Research Gaps
Current research on 4'-chloro-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone and related compounds reveals several areas requiring further investigation:
-
Detailed mechanism of action in biological systems
-
Structure-activity relationships for different biological targets
-
Improved synthetic methods with higher yields and selectivity
-
Comprehensive toxicological profiles
Future Applications
Potential future applications include:
-
Development of novel pharmaceutical compounds with enhanced efficacy
-
Creation of advanced materials with unique properties
-
Application in agricultural chemistry for pest management
-
Use in diagnostic reagents and molecular probes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume